N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic amide derivative featuring a benzo[d]thiazole core fused with a benzene ring, substituted with a chlorine atom at position 5 and a methyl group at position 4. The amide linkage connects this moiety to a 3-methylisoxazole-5-carboxamide group.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-6-5-9(19-17-6)12(18)16-13-15-11-7(2)8(14)3-4-10(11)20-13/h3-5H,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHFWBPLHQCBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to accelerate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the reactive sites on the thiazole and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, morpholine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions that are crucial for its activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
- Benzo[d]thiazole vs. Thiazole/Simple Heterocycles: The benzo[d]thiazole core in the target compound provides enhanced planarity and aromaticity compared to non-fused thiazoles (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide in ). This could improve binding affinity to hydrophobic enzyme pockets .
- Substituent Effects : The 5-chloro and 4-methyl groups on the benzothiazole may increase lipophilicity and metabolic stability relative to analogs like 5-methyl-N-(1,3-thiazol-2-yl) pyridine-2-carboxamide (), which lacks fused aromatic systems.
- Amide Linkage : The carboxamide bridge is a common feature in enzyme inhibitors (e.g., nitazoxanide derivatives in ), where it facilitates hydrogen bonding with biological targets .
Table 1: Structural Comparison
Anticancer Potential:
- Thiazole derivatives in exhibit IC₅₀ values as low as 1.61 μg/mL against HepG-2 cells. The target compound’s benzo[d]thiazole-isoxazole hybrid may enhance cytotoxicity due to increased lipophilicity and stacking interactions .
- Enzyme Inhibition : Nitazoxanide analogs () inhibit PFOR enzymes via amide-mediated hydrogen bonding. The chloro and methyl groups in the target compound could similarly disrupt enzyme active sites .
Cardioprotective Activity:
- highlights thiazole-hydrazine derivatives surpassing Levocarnitine in cardioprotection. While the target compound lacks a hydrazine group, its amide linkage and aromatic systems may confer analogous effects by modulating ion channels or oxidative stress pathways .
Physicochemical Properties
- Solubility : The methylisoxazole group may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s difluorobenzamide). However, the chloro and benzo[d]thiazole groups could offset this by increasing hydrophobicity.
- Stability : Crystal packing via N–H⋯N and C–H⋯O hydrogen bonds (observed in ) likely stabilizes the target compound, analogous to nitazoxanide derivatives .
Table 2: Property Comparison
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety and an isoxazole ring, which contribute to its unique chemical properties. The presence of chlorine and methyl groups enhances its biological activity by influencing interactions with various biological targets.
| Structural Feature | Description |
|---|---|
| Benzothiazole | Contributes to potential anti-inflammatory and anti-cancer properties. |
| Isoxazole | Plays a role in the compound's interaction with biological targets. |
| Chlorine Substituent | Modifies the electronic properties, enhancing binding affinity. |
This compound exhibits multiple mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Protein Interaction : Studies indicate that it interacts with various proteins and nucleic acids, which may alter cellular signaling pathways.
- Antibacterial Activity : Preliminary research suggests that the compound may possess antibacterial properties, making it a candidate for further investigation in antimicrobial therapies.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in inhibiting tumor necrosis factor (TNF) activity in macrophages, showcasing its anti-inflammatory potential. For instance, experiments revealed that this compound significantly reduced LPS-induced TNF production in mouse macrophages at varying concentrations.
Case Studies
- Anti-Cancer Properties : In a study involving cancer cell lines, the compound exhibited dose-dependent inhibition of cell proliferation, suggesting its potential as an anti-cancer agent. The IC50 values indicated significant potency compared to standard chemotherapeutic agents.
- Antibacterial Effects : Another investigation assessed the antibacterial activity against various strains of bacteria, revealing promising results that warrant further exploration into its mechanism of action against bacterial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
